![molecular formula C12H9N5S B2557683 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 1823183-22-7](/img/structure/B2557683.png)

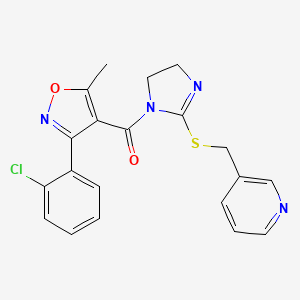

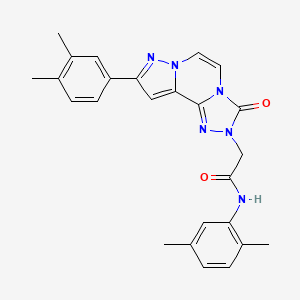

4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

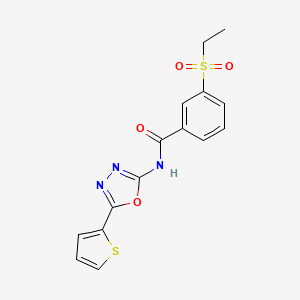

The compound “4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a solid substance with a molecular weight of 255.3 . It is used as an intermediate compound during the synthesis of Nilotinib , a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia .

Synthesis Analysis

The synthesis of this compound and its derivatives has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H9N5S/c13-12-15-6-4-8(17-12)10-7-16-11(18-10)9-3-1-2-5-14-9/h1-7H, (H2,13,15,17) . The compound has a melting point of 238 - 239 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that the compound is used as an intermediate in the synthesis of Nilotinib .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 255.3 . It has a melting point of 238 - 239 .科学的研究の応用

Chemistry and Properties of Heterocyclic Compounds

Research on heterocyclic compounds, including pyrimidine derivatives, has shown their importance in various branches of chemistry. These compounds exhibit a broad spectrum of properties, including spectroscopic characteristics, magnetic properties, and biological and electrochemical activities. Their complexation with different metals has also been extensively studied, indicating their potential in designing new materials and bioactive molecules (Boča, Jameson, & Linert, 2011).

Biological Significance of Pyrimidine Derivatives

Pyrimidine derivatives have been highlighted for their significant biological and medicinal applications, serving as exquisite sensing materials and demonstrating a wide range of bioactivities. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes and in drug development (Jindal & Kaur, 2021).

Synthetic Pathways for Heterocyclic Scaffolds

The development of synthetic pathways for heterocyclic scaffolds, including pyrano[2,3-d]pyrimidine, highlights the versatility of these compounds in pharmaceutical applications. The use of hybrid catalysts in their synthesis demonstrates the potential for creating lead molecules with broad applicability in medicine and pharmacology (Parmar, Vala, & Patel, 2023).

Pharmacophore Design for Kinase Inhibitors

The design and synthesis of kinase inhibitors based on imidazole and pyrimidine scaffolds have been explored, revealing the potential of these compounds in modulating key biological pathways involved in inflammation and cancer. The selective inhibition of specific kinases by these molecules underlines their therapeutic potential (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optoelectronic Applications

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been found valuable for creating novel optoelectronic materials. These compounds exhibit luminescent properties making them suitable for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors, demonstrating the interdisciplinary nature of research involving heterocyclic compounds (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

作用機序

Target of Action

The primary target of the compound 4-[2-(Pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

The compound this compound interacts with its target, PLK4, inhibiting its activity . This inhibition disrupts the normal function of PLK4, leading to changes in cell cycle progression . The compound’s interaction with PLK4 is believed to be influenced by polar interactions, especially the electrostatic interactions of Lys33/35/43 and Asp145/158/163 .

Biochemical Pathways

The inhibition of PLK4 by this compound affects the cell cycle progression pathway . PLK4 plays a crucial role in centriole duplication, a process necessary for cell division . By inhibiting PLK4, the compound disrupts this process, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

One study suggests that a similar compound exhibited good plasma stability and liver microsomal stability

Result of Action

The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis . This is due to the disruption of centriole duplication, a process necessary for cell division . As a result, the compound may have potential anticancer effects, particularly in cancers where PLK4 is overexpressed .

Safety and Hazards

特性

IUPAC Name |

4-(2-pyridin-3-yl-1,3-thiazol-5-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5S/c13-12-15-5-3-9(17-12)10-7-16-11(18-10)8-2-1-4-14-6-8/h1-7H,(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBZZMLLHXRLAHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(S2)C3=NC(=NC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

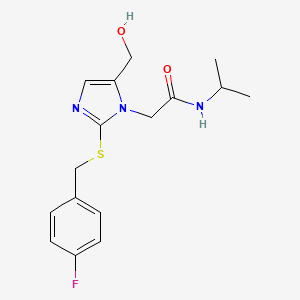

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2557600.png)

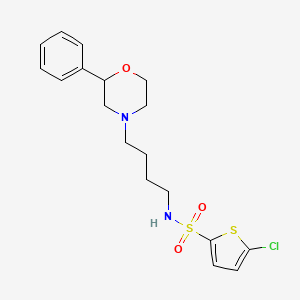

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-3-phenylpropyl)methanesulfonamide](/img/structure/B2557603.png)

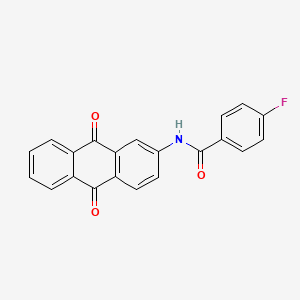

![3-[(4-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2557611.png)

![N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2-phenoxyacetamide](/img/structure/B2557614.png)